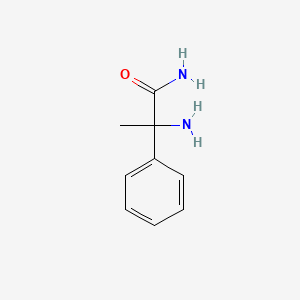

2-Amino-2-phenylpropanamide

Vue d'ensemble

Description

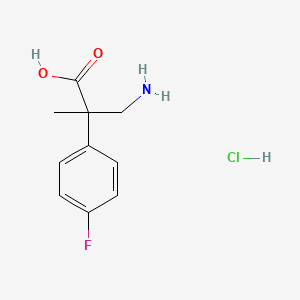

2-Amino-2-phenylpropanamide, also known as Phenylalanylamide, is a small molecule . It is a derivative of phenylalanine, an amino acid . The molecular formula of 2-Amino-2-phenylpropanamide is C9H12N2O .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-phenylpropanamide consists of a phenyl group (a benzene ring), a carboxamide group (a carbonyl group attached to an amine), and an additional amine group . The InChI code for this compound is OBSIQMZKFXFYLV-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-2-phenylpropanamide are not available, phenylamine, a related compound, undergoes reactions typical of primary amines . It can react with acids to form salts, and with acyl chlorides, acid anhydrides, and halogenoalkanes .Physical And Chemical Properties Analysis

2-Amino-2-phenylpropanamide is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature . The molecular weight of this compound is 164.21 .Applications De Recherche Scientifique

Novel Synthetic Approaches

Mekhael et al. (2002) described a novel synthetic approach involving 2-Amino-2-phenylpropanamide. They prepared 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine by treating 2,N-dimethyl-N-phenylpropanamide with various reagents, leading to the synthesis of 2,3-dihydro-1,3,3-trimethylindol-2-one. This process is significant for its high yield and efficiency in synthesizing complex organic compounds (Mekhael et al., 2002).

Anticancer Agent Design

Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives, including those related to 2-Amino-2-phenylpropanamide, for potential use as anticancer agents. Their research showed promise for these compounds in designing new anticancer drugs, highlighting their cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Computational Peptidology

Flores-Holguín et al. (2019) utilized computational peptidology to study a group of new antifungal tripeptides, including derivatives of 2-Amino-2-phenylpropanamide. Their methodology, based on conceptual density functional theory, was crucial for determining molecular properties and structures, contributing significantly to the field of drug design (Flores-Holguín et al., 2019).

Chemoselective Reactions

Hajji et al. (2002) studied the chemoselective reactions of derivatives of 2-Amino-2-phenylpropanamide. Their work provided insights into the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the compound's versatility in chemical reactions (Hajji et al., 2002).

Synthesis of Enantiopure Derivatives

Li et al. (2013) developed a method for the one-pot synthesis of enantiopure derivatives of 2-Amino-2-phenylpropanamide. This method was crucial for efficiently producing these derivatives, which have potential applications in various fields of chemistry and pharmacology (Li et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as fentanyl and Phenylpropanolamine , interact with opioid receptors and adrenergic receptors respectively

Mode of Action

For instance, Fentanyl, a potent opioid agonist, interacts with opioid receptors to produce strong and rapid analgesia . Phenylpropanolamine, on the other hand, acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor .

Biochemical Pathways

For example, Fentanyl’s interaction with opioid receptors can influence pain signaling pathways , while Phenylpropanolamine’s interaction with adrenergic receptors can affect pathways related to vasoconstriction and nasal congestion .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w, is around 1.02, suggesting it may have good membrane permeability .

Result of Action

Based on its potential targets, it may have effects similar to those of fentanyl and phenylpropanolamine, which include analgesia and vasoconstriction respectively .

Propriétés

IUPAC Name |

2-amino-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUPDZBTAQFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335305 | |

| Record name | 2-Amino-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-phenylpropanamide | |

CAS RN |

19196-63-5 | |

| Record name | 2-Amino-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)

![8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2794104.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2794105.png)

![N,N-Dimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2794109.png)

![N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794120.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2794121.png)